molecular formula C24H26O8S2 B12119458 (1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) CAS No. 54535-06-7

(1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate)

Cat. No.: B12119458
CAS No.: 54535-06-7
M. Wt: 506.6 g/mol
InChI Key: YGDKRYNTGOUJKA-UHFFFAOYSA-N
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Description

(1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) is an organic compound with the molecular formula C24H26O8S2 and a molecular weight of 506.59 g/mol . This compound is characterized by its unique structure, which includes a phenylenebis(oxy) linkage and ethane-2,1-diyl groups, each bonded to 4-methylbenzenesulfonate moieties. It is typically a colorless or pale yellow solid that is insoluble in water but soluble in organic solvents such as ethanol and toluene[2][2].

Preparation Methods

The synthesis of (1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) generally involves an esterification reaction. One common method includes reacting 1,2-benzenediol with 2,2’-bis(alkyl sulfate) under alkaline conditions to yield the desired product[2][2]. The reaction conditions typically involve maintaining a temperature range of 50-70°C and using a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction[2][2]. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Scientific Research Applications

(1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst and a ligand in various organic synthesis reactions[][2]. Its unique structure allows it to facilitate complex chemical transformations.

    Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions[][2]. It serves as a model compound for understanding the behavior of similar biological molecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development[][2]. Its derivatives are being explored for their pharmacological properties.

    Industry: It is used in the production of polymers, surfactants, and liquid crystal materials[][2]. Its stability and reactivity make it suitable for various industrial applications.

Properties

CAS No.

54535-06-7

Molecular Formula

C24H26O8S2

Molecular Weight

506.6 g/mol

IUPAC Name

2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]phenoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C24H26O8S2/c1-19-7-11-21(12-8-19)33(25,26)31-17-15-29-23-5-3-4-6-24(23)30-16-18-32-34(27,28)22-13-9-20(2)10-14-22/h3-14H,15-18H2,1-2H3

InChI Key

YGDKRYNTGOUJKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2OCCOS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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